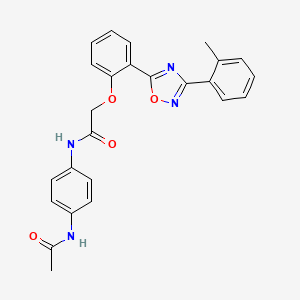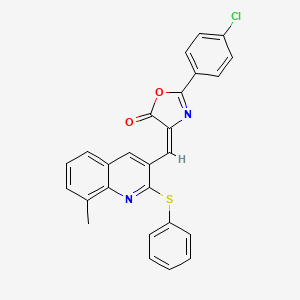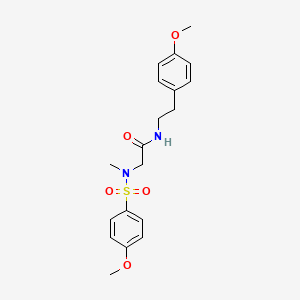
N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide, also known as NAMBA, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide is not fully understood. However, it has been suggested that N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide may inhibit the activity of enzymes involved in the biosynthesis of certain cellular components, leading to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to possess anti-inflammatory activity, reducing the production of pro-inflammatory cytokines. In addition, N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide has been found to have antimicrobial and antifungal activity against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide in lab experiments is its potent cytotoxic activity against cancer cells, making it a promising candidate for the development of novel anticancer drugs. However, one limitation is that the mechanism of action of N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide is not fully understood, which may hinder further development of the compound.
Direcciones Futuras
Future research on N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide could focus on elucidating its mechanism of action, which could lead to the development of more effective drugs for the treatment of cancer, inflammation, and infectious diseases. Additionally, further studies could investigate the potential of N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide as a lead compound for the development of novel antimicrobial and antifungal agents.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide involves the reaction of 3-acetylphenol with N-methyl-4-methoxybenzenesulfonamide in the presence of acetic anhydride and pyridine as a catalyst. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide has been studied for its potential applications in medicinal chemistry, particularly in the development of novel drugs for the treatment of cancer, inflammation, and infectious diseases. It has also been investigated for its antimicrobial and antifungal properties.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-12-15(18)5-4-6-16(12)19-17(21)11-20(2)25(22,23)14-9-7-13(24-3)8-10-14/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILCXYMCTVRGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)




![N-[(4-methoxyphenyl)methyl]-2-(N-methylbenzenesulfonamido)acetamide](/img/structure/B7711409.png)


![2-phenyl-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B7711423.png)


